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(trifluoromethyl)cyclobutyl)pyridine

CAS No.: 1395492-65-5

Cat. No.: B1458747

Get Quote

Advanced Characterization and Synthetic Utility of CAS 1395492-65-5: A Privileged Fluorinated

Scaffold in Medicinal Chemistry

Executive Summary
In modern drug discovery, the strategic incorporation of fluorine is a highly validated approach

to modulate a drug candidate's pharmacokinetics, metabolic stability, and target binding

affinity[1]. CAS number 1395492-65-5, chemically identified as 4-bromo-2-[1-

(trifluoromethyl)cyclobutyl]pyridine, represents a highly specialized, next-generation building

block. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but

as a precisely engineered structural motif. It combines an electrophilic handle (the C4-bromide)

for modular cross-coupling with a highly lipophilic, metabolically robust bioisostere (the 1-

(trifluoromethyl)cyclobutyl group) at the C2 position.

This whitepaper provides an in-depth technical guide to the physicochemical profiling,

analytical characterization, and synthetic functionalization of this privileged scaffold.
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The architectural design of CAS 1395492-65-5 is driven by the need to overcome the

pharmacokinetic liabilities of traditional alkyl groups. The tert-butyl group is a common motif

used to occupy hydrophobic pockets; however, its electron-rich methyl groups are highly

susceptible to CYP450-mediated hydroxylation, leading to rapid metabolic clearance.

The 1-(trifluoromethyl)cyclobutyl moiety acts as a superior bioisostere[2]. By replacing one

methyl group with a trifluoromethyl (-CF3) group and tying the remaining carbons into a

strained cyclobutyl ring, we achieve three critical outcomes:

Conformational Restriction: The cyclobutyl ring locks the spatial geometry, reducing the

entropic penalty upon target binding.

Metabolic Shielding: The strong electron-withdrawing nature of the -CF3 group deactivates

the adjacent ring system against oxidative metabolism[1].

Lipophilicity Modulation: The highly fluorinated surface area increases membrane

permeability without introducing hydrogen bond donors.

Table 1: Physicochemical Parameters & Causality in Drug Design
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Parameter Value
Causality / Implication for
Drug Design

Molecular Formula C10H9BrF3N

Defines the exact mass and

isotopic distribution required

for MS tracking.

Molecular Weight 280.08 g/mol

Low molecular weight allows

for downstream fragment

addition while strictly adhering

to Lipinski's Rule of 5.

cLogP (Est.) ~3.24

Optimal lipophilicity for passive

membrane permeability, driven

by the dense fluorous volume.

H-Bond Donors 0

Absence of donors enhances

passive blood-brain barrier

(BBB) penetration.

H-Bond Acceptors 4 (N, Fx3)

The pyridine nitrogen remains

available to act as a critical

hinge-binding motif in kinase

targets.

Pharmacokinetic & ADME Implications
The structural logic described above directly translates to improved Absorption, Distribution,

Metabolism, and Excretion (ADME) profiles in downstream drug candidates. The diagram

below illustrates the divergent metabolic fates of a traditional tert-butyl pyridine versus our

engineered scaffold.
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Metabolic stability logic: CF3-cyclobutyl vs. traditional tert-butyl.

Analytical Characterization Protocols
To ensure scientific integrity, the characterization of CAS 1395492-65-5 must rely on a self-

validating analytical system. We employ a dual-modality approach using Liquid

Chromatography-Mass Spectrometry (LC-MS) and Multinuclear NMR.

Protocol A: LC-MS/MS Isotopic Tracking
We utilize electrospray ionization in positive mode (ESI+) because the pyridine nitrogen readily

accepts a proton, yielding a strong [M+H]+ signal.

Causality: The presence of the bromine atom provides a mandatory internal check. The

natural isotopic abundance of ⁷⁹Br and ⁸¹Br dictates that the mass spectrum must display a

characteristic 1:1 doublet.

Step 1: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol.

Step 2: Inject 1 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Elute using a

gradient of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile

(Mobile Phase B).
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Step 3: Monitor the MS1 scan for the protonated molecular ion. Validation: You must observe

twin peaks at m/z 280.0 and 282.0 (or 281.0/283.0 depending on exact calibration). If this 1:1

doublet is absent, the structural integrity of the C4-bromide is compromised.

Protocol B: ¹⁹F and ¹H NMR Validation
Causality: While ¹H NMR confirms the pyridine and cyclobutyl protons, ¹⁹F NMR is highly

sensitive and operates over a wide chemical shift range, making it the definitive tool for

confirming the intact -CF3 group without solvent interference.

Step 1: Dissolve 5 mg of the sample in 0.6 mL of CDCl₃.

Step 2: Acquire the ¹⁹F spectrum utilizing ¹H-decoupling. Why? Decoupling eliminates long-

range scalar couplings from the adjacent cyclobutyl ring, forcing the -CF3 signal to collapse

into a sharp, easily integrated singlet (typically around -75 ppm).

Step 3: Acquire the ¹H spectrum. The highly deshielded pyridine H6 proton (adjacent to the

nitrogen) will appear furthest downfield (~8.5 ppm), while the cyclobutyl protons will present

as complex multiplets in the aliphatic region (1.8–2.6 ppm).

Synthetic Utility: Palladium-Catalyzed
Functionalization
The primary synthetic value of CAS 1395492-65-5 lies in the C4-bromide, which serves as an

ideal electrophile for transition-metal-catalyzed cross-couplings, such as the Suzuki-Miyaura

reaction[3]. Because the bulky CF3-cyclobutyl group is located at the C2 position, the C4

position remains sterically accessible while benefiting from the electron-withdrawing nature of

the pyridine ring, which accelerates the initial oxidative addition step.
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Catalytic cycle of Suzuki-Miyaura cross-coupling at the C4 position.

Protocol C: Self-Validating Suzuki-Miyaura Workflow
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Step 1: Reagent Assembly. In a flame-dried Schlenk flask, combine CAS 1395492-65-5 (1.0

eq), your chosen arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

Step 2: Catalyst Selection. Add Pd(dppf)Cl₂ (0.05 eq). Causality: The choice of the dppf

ligand is deliberate. Its large bite angle forces the palladium intermediate into a geometry

that dramatically accelerates the reductive elimination step, preventing catalyst stalling when

coupling bulky systems.

Step 3: Solvent & Degassing. Add a 4:1 mixture of 1,4-Dioxane/H₂O. Causality: Water is

essential to dissolve the inorganic base and activate the boronic acid into a reactive

boronate complex, while dioxane maintains the solubility of the highly lipophilic fluorinated

pyridine. Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen,

preventing Pd(0) oxidation and unwanted homocoupling.

Step 4: Execution. Heat the reaction to 85 °C for 12 hours under an inert argon atmosphere.

Step 5: In-Process Validation. Before proceeding to aqueous workup, sample 10 µL of the

reaction mixture, dilute in Methanol, and run a rapid LC-MS check. Validation: The reaction is

only deemed complete when the characteristic 280/282 m/z isotopic doublet of the starting

bromide is entirely consumed and replaced by the target product mass.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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